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Compound of Interest

Compound Name:
2-Methoxy-4-

methylbenzothioamide

Cat. No.: B13598020

Get Quote

Executive Summary
2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a functionalized

benzothioamide derivative utilized primarily as a pharmacophore scaffold in medicinal

chemistry and as a chelating agent in coordination chemistry.[1][2][3][4][5] Its utility is defined

by the thioamide moiety (-CSNH₂), which acts as a bioisostere to amides but exhibits distinct

hydrogen-bonding and metal-coordination properties.[1]

This compound presents specific handling challenges:

Solubility: High lipophilicity limits aqueous solubility, necessitating organic co-solvents

(DMSO, DMF).

Stability: The sulfur center is a "soft" nucleophile, making the compound susceptible to

oxidative desulfurization and hydrolytic conversion to the corresponding amide/acid under

extreme pH.
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Property Value / Description Source/Rationale

IUPAC Name
2-Methoxy-4-methylbenzene-

1-carbothioamide
Structural Nomenclature

CAS Number 1247564-51-7 Chemical Registry

Molecular Formula C₉H₁₁NOS Calculated

Molecular Weight 197.26 g/mol Calculated

Physical State
Crystalline Solid (Yellowish

hue typical of thioamides)
Class Property

LogP (Predicted) ~2.1 – 2.4
Est. from 2-OMe/4-Me

lipophilicity contributions

pKa (Thioamide NH) ~12.5 – 13.5
Thioamide N-H acidity (weak

acid)

H-Bond Donors 1 (NH₂) Structural Analysis

H-Bond Acceptors 2 (S, OMe) Structural Analysis

Structural Insight: The 2-methoxy group (ortho) introduces steric bulk and an intramolecular

hydrogen bond acceptor site, potentially stabilizing the thioamide conformation but retarding

hydrolytic attack. The 4-methyl group is a weak electron donor, slightly increasing electron

density at the thiocarbonyl sulfur, making it more nucleophilic than unsubstituted

benzothioamide.

Solubility Profiling & Reconstitution
Solvent Compatibility Table
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Solvent Solubility Rating Estimated Conc.[1]
Usage
Recommendation

DMSO High > 50 mM

Primary Stock

Solvent. Store at

-20°C.

DMF High > 50 mM
Alternative stock

solvent.[1]

Ethanol Moderate 10–30 mM

Suitable for biological

assays sensitive to

DMSO.

Water / PBS Low < 100 µM

Requires pre-

dissolution in DMSO.

[6]

0.1 M HCl Low Variable
Potential for

hydrolysis over time.

0.1 M NaOH Moderate Variable

Soluble as thioimidate

anion; rapid

degradation risk.

Reconstitution Protocol (Standardized)
To ensure reproducibility in biological assays, follow this "Self-Validating" protocol:

Weighing: Weigh ~2–5 mg of solid into a chemically resistant glass vial (amber glass

preferred to minimize photolysis).

Primary Stock: Add anhydrous DMSO to achieve a 10 mM or 50 mM concentration. Vortex

for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.

Quality Check: Inspect solution against a light source. It must be strictly clear.

Aqueous Dilution:
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Step A: Dilute the DMSO stock 10-fold into intermediate solvent (e.g., Ethanol or 50%

DMSO/Water) if "crashing out" occurs during direct buffer addition.

Step B: Slowly spike the intermediate solution into the final assay buffer (PBS, pH 7.4)

with rapid stirring.

Limit: Maintain final DMSO concentration < 1% (v/v) to prevent compound precipitation

and cellular toxicity.

Stability Assessment
The stability of 2-Methoxy-4-methylbenzothioamide is governed by the reactivity of the C=S

bond.[1]

A. Hydrolytic Stability (pH Dependent)
Acidic Conditions (pH < 4): The sulfur atom can be protonated, activating the carbon for

nucleophilic attack by water. This releases H₂S and yields 2-methoxy-4-methylbenzamide,

which may further hydrolyze to the carboxylic acid.

Neutral Conditions (pH 7): Generally stable for 24–48 hours at room temperature.

Basic Conditions (pH > 10): The thioamide deprotonates to form a thioimidate anion. While

this increases solubility, it accelerates hydrolysis to the nitrile or amide at elevated

temperatures.

B. Oxidative Stability
Thioamides are sensitive to S-oxidation.[1] Exposure to peroxides, flavin-containing

monooxygenases (FMOs), or even prolonged air exposure in solution can lead to the formation

of sulfines (C=S=O) and eventually amides.

Precaution: Degas buffers with Nitrogen/Argon before long-term incubations.[1]

C. Photostability
Thioamides possess strong UV absorption bands.[1] Direct UV exposure can induce

photocyclization or desulfurization.[1]
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Requirement: Store solid and solutions in amber vials.

Mechanistic Visualization
The following diagram illustrates the degradation pathways and the logic for solubility handling.

Stability Risks

2-Methoxy-4-methylbenzothioamide
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 Dissolution
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Aqueous Dispersion
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(Precipitation Risk if >100µM)
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2-Methoxy-4-methylbenzamide

(Hydrolysis Product)

 Acid/Base Hydrolysis
(-H2S)

Degradant C:
Sulfine (S-Oxide)
(Oxidative Stress)

 Oxidation (H2O2/Air)

Degradant B:
Benzoic Acid Deriv.

( harsh pH)

 Further Hydrolysis

Click to download full resolution via product page

Caption: Solubility workflow and primary degradation pathways (Hydrolysis and Oxidation) for

benzothioamides.
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Experimental Protocols
Protocol A: Kinetic Solubility Determination
Purpose: To determine the maximum concentration usable in biological assays without

precipitation.

Preparation: Prepare a 20 mM stock solution in DMSO.

Spiking: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final

Conc: 500 µM, 2.5% DMSO).

Serial Dilution: Perform serial dilutions to 250, 125, 62.5, ..., 1 µM.

Incubation: Shake at 500 rpm for 2 hours at 25°C.

Readout: Measure Absorbance at 620 nm (turbidity).

Analysis: The "Solubility Limit" is the highest concentration before Absorbance > 0.005 OD

units above background.

Protocol B: Forced Degradation (Stress Testing)
Purpose: To validate sample integrity during storage or long assays.[1]

Control: 100 µM compound in PBS (pH 7.4) + 1% DMSO.

Acid Stress: 100 µM compound in 0.1 M HCl.

Base Stress: 100 µM compound in 0.1 M NaOH.

Oxidative Stress: 100 µM compound in PBS + 3% H₂O₂.

Timepoints: Analyze aliquots at T=0, 4h, 24h by HPLC-UV (254 nm).

Acceptance Criteria: >95% parent compound remaining at T=24h (Neutral). Significant

degradation expected in H₂O₂ and NaOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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